2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol
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Overview
Description
2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol is an organic compound that features both a chlorobenzyl and a nitrophenyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol typically involves the reaction of 4-nitrophenyloxirane with 4-chlorobenzylamine in the medium of 2-propanol. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the nucleophilic attack on the less substituted carbon of the oxirane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of 2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)ethanone.
Reduction: Formation of 2-[(4-Chlorobenzyl)amino]-1-(4-aminophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorobenzyl)amino]-1-(4-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
2-[(4-Chlorobenzyl)amino]-1-(4-methylphenyl)ethanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol is unique due to the presence of both a nitro group and a chlorobenzyl group. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields.
Properties
Molecular Formula |
C15H15ClN2O3 |
---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C15H15ClN2O3/c16-13-5-1-11(2-6-13)9-17-10-15(19)12-3-7-14(8-4-12)18(20)21/h1-8,15,17,19H,9-10H2 |
InChI Key |
FHUDGSCUHMFGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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